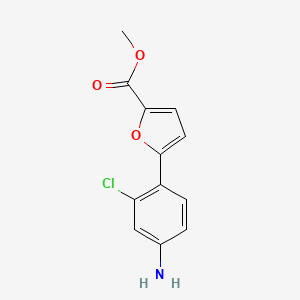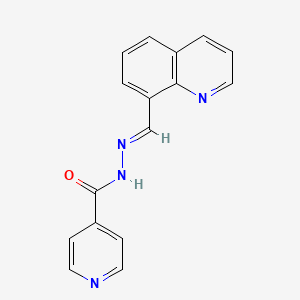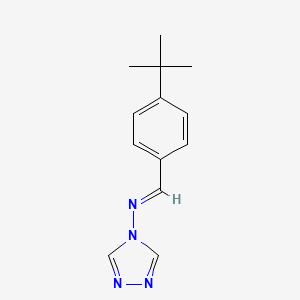![molecular formula C22H23ClN2O3 B5531396 (3R)-1-{[2-(3-chlorophenyl)-5,8-dimethoxy-3-quinolinyl]methyl}-3-pyrrolidinol](/img/structure/B5531396.png)
(3R)-1-{[2-(3-chlorophenyl)-5,8-dimethoxy-3-quinolinyl]methyl}-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to a class of chemicals that involve complex organic structures, often characterized by the presence of quinoline and pyrrolidinol moieties. These structures are significant in various chemical and pharmaceutical applications due to their unique properties and potential biological activities.
Synthesis Analysis
The synthesis of complex quinoline derivatives typically involves multi-step reactions, including cyclization, bromination, and functional group transformations. For example, functionalized aminoquinolines can be synthesized via cyclization of diallylaminoquinolines and subsequent reactions to introduce various functional groups (Vandekerckhove et al., 2015).
Molecular Structure Analysis
Quinoline derivatives often exhibit complex molecular structures with multiple stereogenic centers. Crystallographic analysis can reveal details such as the conformation of the pyrrolidine ring and intramolecular hydrogen bonding, contributing to the compound's stability and reactivity (Vennila et al., 2011).
Chemical Reactions and Properties
Chemical properties of such compounds are influenced by their functional groups. Reactions like bromination and interactions with reagents like lithium aluminum hydride can lead to a broad range of novel functionalized quinolines, indicating a versatile reactivity profile suitable for further chemical modifications (Vandekerckhove et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, can be deduced from the molecular structure. For instance, the crystal structure of related compounds can show significant voids within the structure, indicating potential solubility characteristics (Vennila et al., 2011).
Chemical Properties Analysis
The chemical behavior of such compounds can be significantly varied, depending on the substituents attached to the quinoline and pyrrolidine moieties. The presence of electron-donating or withdrawing groups can affect the compound's reactivity, as seen in various substitution reactions and biological activity assays (Vandekerckhove et al., 2015).
Propiedades
IUPAC Name |
(3R)-1-[[2-(3-chlorophenyl)-5,8-dimethoxyquinolin-3-yl]methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-27-19-6-7-20(28-2)22-18(19)11-15(12-25-9-8-17(26)13-25)21(24-22)14-4-3-5-16(23)10-14/h3-7,10-11,17,26H,8-9,12-13H2,1-2H3/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJHTOXQNZGGQR-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=NC2=C(C=C1)OC)C3=CC(=CC=C3)Cl)CN4CCC(C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C=C(C(=NC2=C(C=C1)OC)C3=CC(=CC=C3)Cl)CN4CC[C@H](C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-{[2-(3-chlorophenyl)-5,8-dimethoxy-3-quinolinyl]methyl}-3-pyrrolidinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1,3-benzothiazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5531348.png)
![1-(4-chlorophenyl)-5-methyl-4-[3-(methylthio)propanoyl]-2-piperazinone](/img/structure/B5531361.png)
![7-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5531364.png)
![N-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5531369.png)
![2-(3-methoxypropyl)-8-[(2-methylphenyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5531374.png)
![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-pyridinylmethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5531382.png)

![tert-butyl [(2-methyl-4-phenyl-3-pyridinyl)carbonyl]carbamate](/img/structure/B5531392.png)
![3-{5-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-1H-benzimidazol-1-yl}-1-propanol dihydrochloride](/img/structure/B5531403.png)
![1-[5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-2H-chromen-6-yl]ethanone](/img/structure/B5531421.png)
![1,3-dimethyl-5-(2-{4-[(3-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5531423.png)